1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Description
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Properties
IUPAC Name |
1-(2-aminoethyl)-3-methyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)4-6(12)10(3-2-8)7(9)13;/h2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMVAMHSJOCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is a member of the pyrimidine family, which is significant in medicinal chemistry for its role in various biological processes.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 192.60 g/mol
- CAS Number : 2098049-69-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi.
- Antitumor Effects : The compound has been investigated for its potential antitumor activity. Certain derivatives of pyrimidines have demonstrated the ability to inhibit cancer cell proliferation in vitro.
- Cytotoxicity : The cytotoxic effects of 1-(2-aminoethyl)-3-methylpyrimidine derivatives have been assessed using various mammalian cell lines. Results indicate varying levels of cytotoxicity depending on the specific structure and substituents of the compound.
Antimicrobial Activity
A study conducted on related pyrimidine compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| 1-(2-aminoethyl)-3-methylpyrimidine-2,4,6(1H,3H,5H)-trione HCl | 48 | 24 |
Antitumor Activity
In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
Cytotoxicity Studies
Cytotoxicity assays conducted on Vero and HepG2 cell lines showed that:
| Cell Line | IC50 Value (µM) |
|---|---|
| Vero | >100 |
| HepG2 | 50 |
These results suggest a relatively low cytotoxic profile against normal cells while maintaining efficacy against cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties. The study concluded that modifications to the amino group enhanced activity against resistant strains of bacteria.
- Case Study on Antitumor Effects : A combination therapy involving this compound and traditional chemotherapeutics was evaluated in a murine model. The results indicated a synergistic effect leading to a significant reduction in tumor size compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
